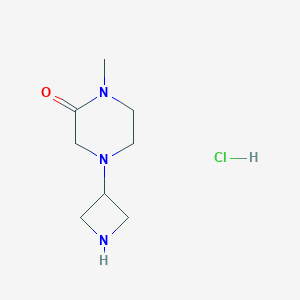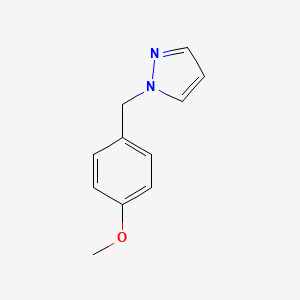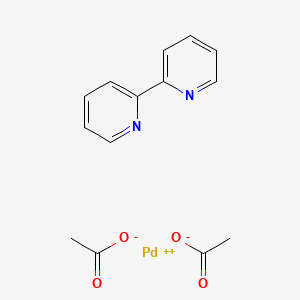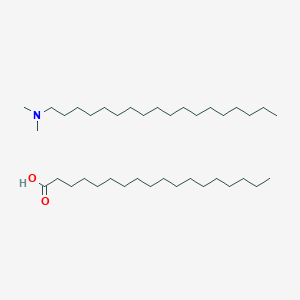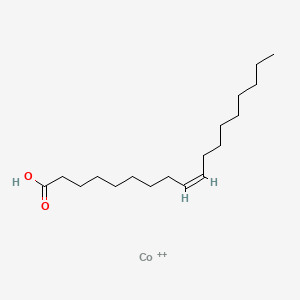
Oleic acid, cobalt salt
描述
Oleic acid, cobalt salt, also known as cobalt oleate, is a chemical compound formed by the reaction of oleic acid with cobalt. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Cobalt oleate is a colorless to pale yellow solid with good solubility in organic solvents such as alcohols and ethers . This compound is of significant interest due to its applications in various fields, including catalysis, material science, and biomedicine.
作用机制
- By deacetylating PGC1α through PKA-dependent activation of the SIRT1-PGC1α complex, oleic acid enhances FAO, promoting efficient energy production .
- Oleic acid cobalt salt interacts with Co oxides, forming a protective polymer layer on Co films. This layer inhibits excessive Co corrosion .
- In terms of cellular function, oleic acid modulates E-selectin and sICAM expression, which helps regulate endothelial function and inflammation .
- The affected pathways include:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
Oleic acid, cobalt salt interacts with various biomolecules in biochemical reactions. Oleic acid is known to play a role in the regulation of various molecular pathways, including those involved in mitochondrial and endothelial functioning against insulin resistance and diabetes . The cobalt component, on the other hand, can act as a catalyst in certain reactions .
Cellular Effects
This compound can have significant effects on cellular processes. Oleic acid has been found to increase the number of two key cellular structures, or organelles, and protect cellular membranes from damage by a chemical reaction called oxidation . The cobalt component, when used in the form of nanoparticles, has shown potential for use in hyperthermia treatment of tumors .
Molecular Mechanism
The molecular mechanism of action of this compound involves both its components. Oleic acid exerts its effects at the molecular level through interactions with various biomolecules, potentially influencing gene expression and enzyme activity . The cobalt component, particularly in nanoparticle form, can interact with carboxylic acids, leading to the formation of protective coatings on the nanoparticles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in a study involving the catalytic transfer hydrogenation of oleic acid, it was found that the oleic acid was completely converted with a high selectivity within 4 hours . This suggests that this compound may have good stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on oleic acid has shown that it can have both favorable and unfavorable effects in the immune system depending on the experimental condition and applied dose .
Metabolic Pathways
This compound is involved in various metabolic pathways. Oleic acid, for instance, is a major component of the monounsaturated fats found in the Mediterranean diet and plays a role in lipid metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Oleic acid can be incorporated into lipids and transported in the form of lipoproteins . The cobalt component, particularly in nanoparticle form, can be distributed within cells and tissues through various mechanisms .
Subcellular Localization
Studies on oleic acid have shown that it can increase the number of certain organelles and protect cellular membranes . The cobalt component, particularly in nanoparticle form, can also localize to various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Cobalt oleate can be synthesized through several methods, including:
Reduction of Cobalt Salt by Polyalcohol (Polyol Process): In this method, cobalt acetate and oleic acid are mixed in diphenyl ether and heated to 200°C under a nitrogen atmosphere.
Thermal Decomposition of Cobalt Precursors: This involves the decomposition of cobalt carbonyl compounds at high temperatures, resulting in the formation of cobalt nanoparticles stabilized by oleic acid.
Reduction with Sodium Borohydride: Cobalt salts are reduced using sodium borohydride in the presence of oleic acid, leading to the formation of cobalt nanoparticles.
Industrial Production Methods: Industrial production of cobalt oleate typically involves large-scale synthesis using the polyol process or thermal decomposition methods. These methods allow for the control of particle size and shape, which are crucial for the compound’s applications in catalysis and material science .
化学反应分析
Types of Reactions: Cobalt oleate undergoes various chemical reactions, including:
Oxidation: Cobalt oleate can be oxidized to form cobalt oxide, which is used in catalysis and material science.
Substitution: Cobalt oleate can participate in substitution reactions where the oleate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas are commonly used reducing agents.
Substitution: Various ligands such as phosphines and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Cobalt oxide.
Reduction: Cobalt nanoparticles.
Substitution: Cobalt complexes with different ligands.
科学研究应用
Cobalt oleate has a wide range of scientific research applications, including:
相似化合物的比较
Cobalt oleate can be compared with other metal oleates and cobalt compounds:
Similar Compounds:
Uniqueness: Cobalt oleate is unique due to its combination of cobalt’s magnetic properties and oleic acid’s stabilizing effect. This makes it particularly useful in applications requiring both stability and magnetic functionality, such as in biomedical imaging and catalysis .
属性
IUPAC Name |
cobalt(2+);(Z)-octadec-9-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+2/b10-9-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNMVERPBFAOPL-KVVVOXFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34CoO2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid (9Z)-, cobalt salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
14666-94-5 | |
| Record name | 9-Octadecenoic acid (9Z)-, cobalt salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014666945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, cobalt salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oleic acid, cobalt salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




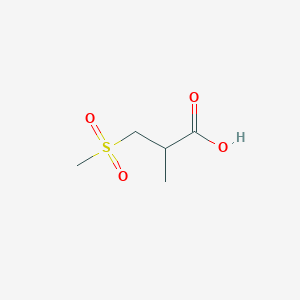
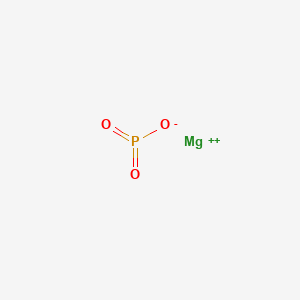

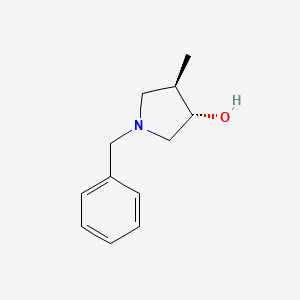

![4-[(4-Methoxyphenyl)sulfanyl]aniline](/img/structure/B3366791.png)
